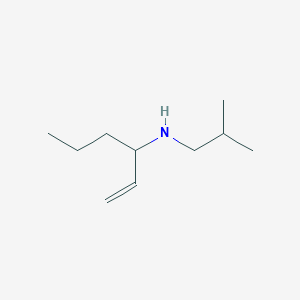
1-Hexen-3-amine, N-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexen-3-amine, N-(2-methylpropyl)- is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group attached to a hexene chain with a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexen-3-amine, N-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the reaction of 1-hexene with an amine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 1-Hexen-3-amine, N-(2-methylpropyl)- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Hexen-3-amine, N-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
1-Hexen-3-amine, N-(2-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Hexen-3-amine, N-(2-methylpropyl)- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Hexen-3-amine: Lacks the 2-methylpropyl substituent, leading to different chemical properties.
N-(2-methylpropyl)-amine: Does not have the hexene chain, resulting in different reactivity and applications.
Uniqueness
1-Hexen-3-amine, N-(2-methylpropyl)- is unique due to the combination of the hexene chain and the 2-methylpropyl substituent. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
144608-83-3 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)hex-1-en-3-amine |
InChI |
InChI=1S/C10H21N/c1-5-7-10(6-2)11-8-9(3)4/h6,9-11H,2,5,7-8H2,1,3-4H3 |
InChI Key |
NVHAODRFHHIWPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


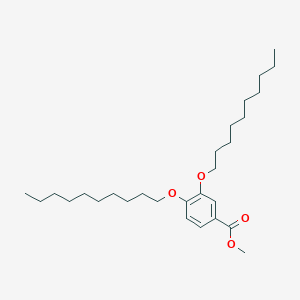
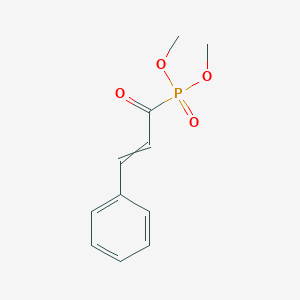
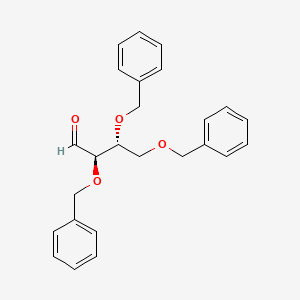
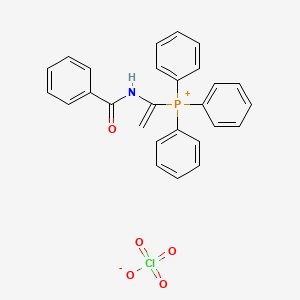
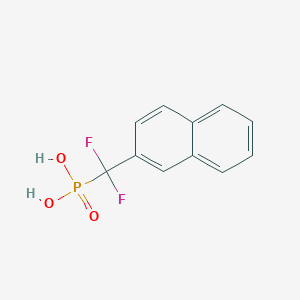
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)

![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
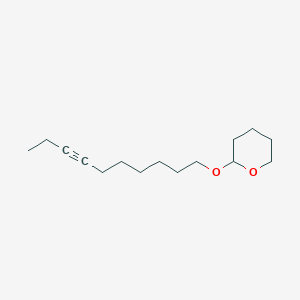
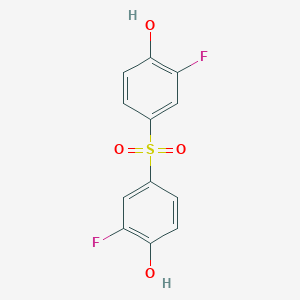

![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
